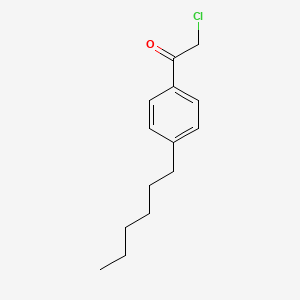
1-(4-Hexilfenil)-2-cloroetan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-hexylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H19ClO and its molecular weight is 238.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-hexylphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-hexylphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanotecnología
Por último, el compuesto podría explorarse en el campo de la nanotecnología. Su estructura molecular podría utilizarse para crear monocapas autoensambladas o como componente en la síntesis de materiales a nanoescala con propiedades específicas.
Cada área de aplicación ofrece una perspectiva única sobre los posibles usos de 1-(4-Hexilfenil)-2-cloroetan-1-ona en la investigación científica. La versatilidad del compuesto destaca su importancia en varios campos de la química y la ciencia de los materiales .
Actividad Biológica
2-Chloro-1-(4-hexylphenyl)ethan-1-one (CAS Number: 81539-57-3) is a chlorinated ketone that has garnered interest in various fields, including medicinal chemistry and materials science. This compound is notable for its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the biological activity of 2-Chloro-1-(4-hexylphenyl)ethan-1-one, supported by relevant research findings and data tables.
- Molecular Formula : C₁₄H₁₉ClO
- Molecular Weight : 238.75 g/mol
- Density : 1.032 g/cm³
- Boiling Point : 346°C at 760 mmHg
- LogP : 4.23 (indicating moderate lipophilicity)
Antifungal Activity
Research has indicated that halogenated compounds, including derivatives similar to 2-Chloro-1-(4-hexylphenyl)ethan-1-one, exhibit significant antifungal properties. A study focusing on various halogen-substituted compounds found that certain structures demonstrated potent antifungal activity against Candida albicans, a common pathogenic fungus.
| Compound Name | MIC (μg/ml) | Activity Against |
|---|---|---|
| Cl-substituted naphthoquinones | 0.25 - 8 | C. albicans strains |
| 2-Chloro-1-(4-hexylphenyl)ethan-1-one | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that structural modifications can enhance antifungal efficacy, hinting at the potential of 2-Chloro-1-(4-hexylphenyl)ethan-1-one for similar applications.
Antibacterial Activity
In addition to antifungal properties, chlorinated ketones have been studied for their antibacterial effects. Compounds with similar structures have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Study 1: Antifungal Efficacy
A comparative analysis was conducted on a series of chlorinated compounds against C. albicans. The study highlighted that compounds with specific substitutions at the aromatic ring exhibited enhanced antifungal activity compared to non-halogenated analogs. The research concluded that the presence of chlorine at strategic positions significantly influences biological activity.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study indicated that the introduction of halogen atoms in specific positions on aromatic rings could dramatically alter the biological properties of ketones. The findings suggested that the presence of a hexyl chain in combination with a chlorine atom may optimize the compound's interaction with fungal cell membranes.
Propiedades
IUPAC Name |
2-chloro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDFSKDVRCHYDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368529 |
Source


|
| Record name | 2-Chloro-1-(4-hexylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81539-57-3 |
Source


|
| Record name | 2-Chloro-1-(4-hexylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














